molecular formula C14H11ClN2O4 B2385754 (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine CAS No. 338403-53-5

(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine

Cat. No.: B2385754
CAS No.: 338403-53-5
M. Wt: 306.7
InChI Key: BPCHSXQZLURBNB-CXUHLZMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is an organic compound characterized by the presence of a chlorophenoxy group, a nitrophenyl group, and a methoxyamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine typically involves the condensation of 4-(2-chlorophenoxy)-3-nitrobenzaldehyde with methoxyamine hydrochloride. The reaction is carried out in the presence of a base such as sodium acetate in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Formation of amino derivatives.

    Reduction: Formation of reduced amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(hydroxy)amine
  • (E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(ethyl)amine

Uniqueness

(E)-{[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene}(methoxy)amine is unique due to the presence of the methoxyamine group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.

Properties

IUPAC Name

(E)-1-[4-(2-chlorophenoxy)-3-nitrophenyl]-N-methoxymethanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O4/c1-20-16-9-10-6-7-14(12(8-10)17(18)19)21-13-5-3-2-4-11(13)15/h2-9H,1H3/b16-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPCHSXQZLURBNB-CXUHLZMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=CC1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C/C1=CC(=C(C=C1)OC2=CC=CC=C2Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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